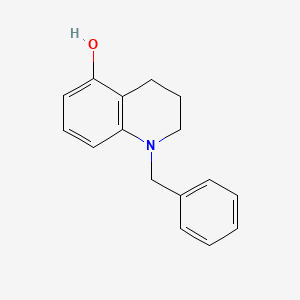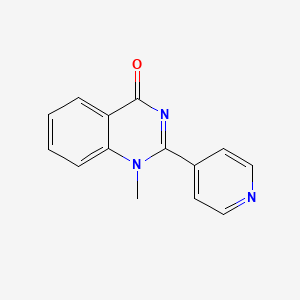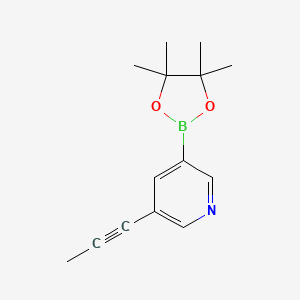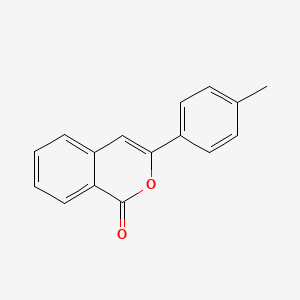
4-Chloro-2-((pyridin-2-ylmethyl)thio)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-((pyridin-2-ylmethyl)thio)pyridine is a heterocyclic organic compound with the molecular formula C11H9ClN2S It is characterized by the presence of a pyridine ring substituted with a chloro group and a thioether linkage to another pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-((pyridin-2-ylmethyl)thio)pyridine typically involves the reaction of 4-chloropyridine with 2-(pyridin-2-ylmethyl)thiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether bond. The reaction conditions often include refluxing in an appropriate solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-2-((pyridin-2-ylmethyl)thio)pyridine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride, potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: 2-((pyridin-2-ylmethyl)thio)pyridine.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as an antiproliferative agent in cancer research.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-((pyridin-2-ylmethyl)thio)pyridine in biological systems involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit the growth of microorganisms by interfering with essential biochemical pathways. In cancer cells, it may induce apoptosis by disrupting cell cycle regulation and promoting oxidative stress .
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-2-((pyridin-4-ylmethyl)thio)pyridine
- 2-((pyridin-2-ylmethyl)thio)pyridine
- 4-Bromo-2-((pyridin-2-ylmethyl)thio)pyridine
Comparison: 4-Chloro-2-((pyridin-2-ylmethyl)thio)pyridine is unique due to the presence of both a chloro group and a thioether linkage, which confer specific chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced antimicrobial and antiproliferative properties, making it a valuable candidate for further research and development .
Eigenschaften
CAS-Nummer |
1346707-82-1 |
|---|---|
Molekularformel |
C11H9ClN2S |
Molekulargewicht |
236.72 g/mol |
IUPAC-Name |
4-chloro-2-(pyridin-2-ylmethylsulfanyl)pyridine |
InChI |
InChI=1S/C11H9ClN2S/c12-9-4-6-14-11(7-9)15-8-10-3-1-2-5-13-10/h1-7H,8H2 |
InChI-Schlüssel |
YJBUUKPFRARDDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CSC2=NC=CC(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B11871901.png)



![Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate](/img/structure/B11871914.png)


![3-Bromo-6-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B11871935.png)

